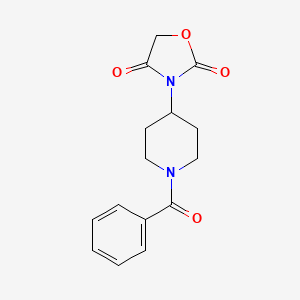

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-13-10-21-15(20)17(13)12-6-8-16(9-7-12)14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEXYGRMHRCVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids under metal-free conditions . Another approach involves the fixation of carbon dioxide with 2-alkynamides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 30°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxazolidine ring or the piperidine moiety.

Substitution: Substitution reactions can occur at the benzoyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anticonvulsant and antiepileptic properties.

Biology: The compound is used in research related to neurotransmitter regulation and receptor binding.

Industry: It finds applications in the synthesis of other biologically active compounds and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter levels by inhibiting certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system, potentially offering therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Structural Analysis

- 3-Position Substitutions: The target compound’s 1-benzoylpiperidin-4-yl group is unique among the analogs. This substitution introduces a bulky, lipophilic moiety that may enhance membrane permeability or receptor binding compared to simpler aryl groups (e.g., dichlorophenyl in vinclozolin or anilino in famphur ). Vinclozolin and myclozolin feature electron-withdrawing chlorine atoms on their phenyl rings, which enhance stability and bioactivity against fungal pathogens .

- 5-Position Substitutions: Most analogs have methyl or aryl groups at the 5-position. For example, vinclozolin’s 5-methyl-5-vinyl group contributes to its moderate water solubility (0.153 mg/L at 25°C) and environmental persistence .

Physicochemical and Functional Differences

Molecular Weight and Solubility :

- Vinclozolin (MW 286.11) and famoxadone (MW 410.42) demonstrate that increasing molecular weight correlates with enhanced lipophilicity, impacting bioavailability and environmental fate . The target compound’s benzoylpiperidine group likely increases its molecular weight beyond 300 Da, suggesting lower water solubility than vinclozolin.

- Famphur and myclozolin lack solubility data, but their structural complexity implies similar trends .

- Biological Activity: Vinclozolin inhibits fungal spore formation via dicarboximide activity , while famoxadone targets mitochondrial complex III in fungi . The target compound’s piperidine-benzoyl group may confer selectivity toward different enzymatic targets, such as proteases or kinases. Substitutions like anilino (famphur, famoxadone) are associated with broader pesticidal activity, whereas halogenated aryl groups (vinclozolin) enhance fungicidal specificity .

Environmental and Regulatory Considerations

- Vinclozolin was phased out in Japan by 1998 due to regulatory concerns, highlighting the impact of chlorine substituents on environmental persistence and toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by cyclization to form the oxazolidine-2,4-dione moiety. Key steps include:

- Amide coupling : Use of benzoyl chloride or activated esters under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzoyl group .

- Cyclization : Employing carbodiimide reagents (e.g., DCC) or carbonyl diimidazole to form the oxazolidine ring. Solvent selection (e.g., DMF, THF) and temperature control (0–25°C) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) resolve the piperidine and oxazolidine-dione protons, with coupling constants confirming stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ at m/z ~342) .

- X-ray Crystallography : SHELX software refines crystal structures, with hydrogen-bonding interactions (e.g., C=O···H-N) stabilizing the lattice .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact; wash with soap if exposed .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the oxazolidine ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., ring-opening) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes), prioritizing residues like Ser/Thr in catalytic pockets .

Q. What strategies resolve contradictions in spectral data during structural elucidation of oxazolidine-2,4-dione derivatives?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping piperidine signals .

- Crystallographic Validation : Compare experimental XRD data with computationally predicted structures to resolve ambiguities (e.g., chair vs. boat piperidine conformers) .

Q. How do structural modifications (e.g., substituents on the benzoyl group) influence the bioactivity of this compound?

- Methodological Answer :

- SAR Studies : Replace the benzoyl group with electron-withdrawing (e.g., –CF3) or donating (–OCH3) groups. Test inhibitory activity against targets (e.g., kinases) via enzymatic assays .

- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonds with the oxazolidine-dione carbonyl) .

Q. What green chemistry approaches improve the sustainability of synthesizing oxazolidine-2,4-dione derivatives?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 30min) and energy use while maintaining yields >80% .

- Solvent Replacement : Switch to cyclopentyl methyl ether (CPME) or ethanol/water mixtures to replace DMF, reducing environmental impact .

Q. What are the mechanisms underlying key reactions (e.g., cyclization, substitution) in the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.